Product packaging for Cactinomycin(Cat. No.:CAS No. 8052-16-2)

Cactinomycin

Cat. No.: B1232023
CAS No.: 8052-16-2
M. Wt: 1269.4 g/mol
InChI Key: QCXJFISCRQIYID-UHFFFAOYSA-N
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Description

Historical Trajectory of Cactinomycin Research

The story of this compound is intrinsically linked to the broader history of actinomycins, a class of potent antibiotics. The initial discovery of actinomycin (B1170597) in 1940 by Selman Waksman and H. Boyd Woodruff from Streptomyces antibioticus marked a significant milestone in the search for antimicrobial agents. nih.gov This pioneering work opened the door to the isolation and characterization of a variety of related compounds from different Streptomyces species. nih.gov

This compound itself was later identified as a complex mixture of actinomycins, primarily consisting of actinomycin D (also known as Dactinomycin), actinomycin C2, and actinomycin C3. drugfuture.com It is produced by the bacterium Streptomyces chrysomallus. drugfuture.com The realization that this compound was a mixture of closely related, potent biological molecules spurred further investigation into its components and their individual activities.

Early research on this compound and its constituent parts focused on their remarkable antibacterial and antineoplastic properties. oncotarget.com Scientists were intrigued by their ability to inhibit the growth of various microorganisms and tumor cells. This led to extensive studies to elucidate their chemical structures and understand the basis of their potent biological activity. The unique structure of these compounds, featuring a planar phenoxazone ring system linked to two cyclic pentapeptide lactones, became a central focus of this research. researchgate.net

This compound as a Model Compound in Molecular Biology Research

The potent biological effects of this compound, particularly its ability to halt cell growth, pointed towards a fundamental mechanism of action at the molecular level. This led to its adoption as a powerful tool and model compound in molecular biology, primarily for studying the intricate processes of DNA transcription and replication.

The primary mechanism of action of this compound's major component, Dactinomycin (B1684231), is its ability to intercalate into the DNA double helix. rcsb.orgresearchgate.net This process, where the planar phenoxazone ring of the molecule inserts itself between adjacent base pairs, specifically at guanine-cytosine (G-C) rich sequences, causes a significant distortion of the DNA structure. rcsb.orgnih.gov This physical blockage effectively obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA in a process known as transcription. researchgate.net

This well-defined mechanism of transcription inhibition has made this compound and its components invaluable for researchers. By treating cells with this compound, scientists can selectively shut down transcription and observe the subsequent effects on various cellular processes. This has been instrumental in:

Determining mRNA stability: By inhibiting the synthesis of new mRNA molecules, researchers can measure the decay rate of existing mRNAs, providing insights into gene regulation. nih.gov

Elucidating the role of transcription in various cellular events: this compound has been used to investigate the transcriptional requirements for processes such as cell differentiation, apoptosis, and the cell cycle.

Studying DNA-drug interactions: The specific and high-affinity binding of this compound to DNA has made it a model system for studying the principles of how small molecules recognize and interact with nucleic acids. nih.govnih.gov Detailed structural studies, including X-ray crystallography and NMR spectroscopy, of this compound-DNA complexes have provided atomic-level insights into these interactions. rcsb.orgnih.govrcsb.org

The research findings derived from studies using this compound as a model compound have had a profound impact on our understanding of gene expression and its regulation. Its ability to specifically target and inhibit a fundamental cellular process with a well-characterized mechanism has solidified its status as an essential tool in the molecular biologist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H88N12O16 B1232023 Cactinomycin CAS No. 8052-16-2

Properties

IUPAC Name

2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJFISCRQIYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H88N12O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-14-8, 8052-16-2
Record name Actinomycin VI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actinomycin C
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Molecular Mechanisms of Action

Deoxyribonucleic Acid (DNA) Interaction and Binding Dynamics

Cactinomycin is well-established as a DNA-binding agent, with its primary mode of action being the intercalation into the DNA double helix. chemicalbook.comdrugbank.compatsnap.com This process is highly specific and involves a complex interplay between the different structural components of the this compound molecule and the DNA.

Intercalative Binding to DNA

The core mechanism of this compound's interaction with DNA is intercalation, where the planar phenoxazone ring system of the molecule inserts itself between adjacent base pairs of the DNA. plos.orgresearchgate.net This binding is non-covalent but exceptionally strong and leads to significant conformational changes in the DNA structure. drugbank.comnih.gov

This compound exhibits a marked preference for binding to guanine-cytosine (G-C) rich sequences, particularly at GpC steps in the DNA. cancercareontario.canih.govnih.govnih.gov This specificity is a critical determinant of its biological activity. The affinity for these sites is attributed to the formation of strong hydrogen bonds between the threonine residues of this compound's cyclic peptides and the N3 and N2 positions of adjacent guanine (B1146940) bases. plos.orgnih.gov While GpC is the preferred binding site, this compound can also bind to other non-classical sequences, such as the T(G)nT motif, with high affinity. nih.gov

The planar tricyclic phenoxazone ring is the primary intercalating moiety of the this compound molecule. plos.orgresearchgate.netnih.gov This aromatic system inserts itself between the stacked base pairs of the DNA, leading to a distortion of the normal helical structure. nih.govscielo.org.mx This intercalation event is the foundational step for the subsequent interactions that stabilize the complex. The enzymatic synthesis of this phenoxazone chromophore has been a subject of study to understand the biosynthesis of actinomycins. nih.gov

The two cyclic pentapeptide chains of this compound play a crucial role in the stability and specificity of DNA binding. nih.govnih.gov These peptides, which are structurally rigid, make specific hydrogen bond contacts with the guanine bases in the minor groove, significantly enhancing the binding affinity. plos.orgmdpi.com The structural integrity and conformation of these cyclic peptides are essential for the tight and selective binding of this compound to its target DNA sequences. unimi.itnih.gov

Role of Phenoxazone Chromophore in Intercalation

Binding to Single-Stranded DNA (ssDNA)

While this compound is predominantly known for its interaction with double-stranded DNA (dsDNA), it also demonstrates the ability to bind to single-stranded DNA (ssDNA). researchgate.netnih.gov This binding is also sequence-selective and can occur in unstructured regions of ssDNA. nih.gov Studies have shown that this compound can bind to metastable hairpin structures within ssDNA, stabilizing these secondary structures. nih.gov The binding to ssDNA is thought to proceed through an induced-fit mechanism and is implicated in various biological activities, including the inhibition of reverse transcriptase. nih.gov

Sequence Selectivity and Length Requirements

This compound, like its well-studied analogue Actinomycin (B1170597) D, demonstrates notable sequence selectivity when binding to DNA. Its primary affinity is for duplex DNA sequences containing a guanine-cytosine (GpC) step. nih.govnih.govplos.org This preference is not arbitrary; it is dictated by the specific molecular interactions between the drug and the DNA. The specificity arises from the formation of strong hydrogen bonds in the minor groove between the threonine residues of this compound's two cyclic pentapeptide side chains and the guanine bases of the GpC site. plos.orgresearchgate.net While GpC is the canonical and most favored binding site, this compound can also bind to other, non-canonical sequences, albeit with lower affinity. These secondary sites include sequences such as GpG. nih.gov

The structural requirements for binding extend to the length of the DNA sequence. For high-affinity binding to double-stranded DNA, the binding site is generally considered to encompass approximately four base pairs. However, this compound's interaction is not limited to double-stranded DNA. It can also bind effectively to single-stranded DNA (ssDNA). nih.gov In this context, studies have shown that a minimum sequence length of just eight nucleotides is sufficient for tight binding. nih.gov Specifically, the unstructured octanucleotide d(AACCATAG) has been identified as a high-affinity binding site for an actinomycin analogue, demonstrating that pre-existing secondary structure is not a prerequisite for binding to ssDNA. nih.gov

FeatureDescription
Primary Binding Site Duplex DNA at Guanine-Cytosine (GpC) steps. nih.govnih.govplos.org
Secondary Binding Sites GpG sequences. nih.gov
Binding Site Size (dsDNA) Approximately 4 base pairs.
Minimum Length (ssDNA) 8 nucleotides, e.g., d(AACCATAG). nih.gov
Induced-Fit Binding Mechanisms

The interaction between this compound and DNA is not a simple rigid "lock-and-key" process. Instead, it is better described by an induced-fit model. nih.gov This model posits that the initial binding of a ligand to its target can induce conformational changes in the target molecule to achieve a more stable, final complex.

This mechanism is particularly evident in this compound's binding to unstructured single-stranded DNA. nih.gov In these instances, the DNA does not possess a pre-formed binding pocket. The initial interaction with this compound induces a significant conformational change in the flexible ssDNA, causing it to fold and adopt a structure that is optimal for stable binding. nih.gov This dynamic process, where the DNA adapts its shape to accommodate the drug, highlights a more complex and flexible binding event than a static interaction would suggest. The binding of this compound to certain ssDNA sequences can therefore induce a substantial conformational change in the flanking sequences to form a highly stable complex. nih.gov

Modulation of DNA Conformation

Upon binding, this compound profoundly alters the three-dimensional structure of DNA. The core mechanism involves the intercalation of its planar phenoxazone ring system between adjacent base pairs of the DNA double helix. plos.orgnih.govresearchgate.net Simultaneously, the two cyclic pentapeptide side chains of the this compound molecule settle into the minor groove of the DNA. nih.govresearchgate.net

This dual interaction of intercalation and minor groove binding triggers a cascade of significant conformational changes in the DNA structure:

Unwinding: The insertion of the phenoxazone ring forces the DNA helix to unwind at the binding site. nih.gov

Bending: The complexation can induce a pronounced bend or kink in the DNA helix, often directed towards the major groove. nih.govnih.govrcsb.org

Minor Groove Widening: To accommodate the bulky pentapeptide rings, the minor groove of the DNA opens up and becomes wider. nih.govnih.gov

Nucleotide Flipping: In certain sequence contexts, such as CGG triplet repeats, the binding of this compound can be so disruptive that it causes nucleotides to flip out of the helical stack. nih.govrcsb.org

Helical Transition: Remarkably, in specific sequences, this compound binding can induce a localized transition from the typical right-handed B-DNA to a left-handed Z-DNA-like helical twist. nih.govrcsb.org

Conformational ChangeDescription
Intercalation Planar phenoxazone ring inserts between DNA base pairs. plos.orgnih.govresearchgate.net
Minor Groove Binding Cyclic pentapeptide side chains occupy the minor groove. nih.govresearchgate.net
DNA Unwinding The helical twist is decreased at the binding site. nih.gov
DNA Bending A sharp kink is introduced into the DNA axis. nih.govnih.govrcsb.org
Minor Groove Widening The minor groove expands to accommodate the drug's peptides. nih.govnih.gov
Nucleotide Flipping Bases are forced out of the DNA helical stack in some sequences. nih.govrcsb.org
Left-Handed Twist A localized transition to a Z-DNA-like conformation can occur. nih.govrcsb.org

Inhibition of Nucleic Acid Synthesis Pathways

The primary and most well-documented biological effect of this compound is its potent inhibition of RNA synthesis, a process also known as transcription. core.ac.ukwisdomlib.org This inhibition is a direct consequence of its ability to bind tightly to the DNA template. plos.orgcellsignal.com By forming a stable and long-lived complex with DNA, this compound effectively prevents the cellular machinery from reading the genetic information encoded in the DNA, thereby halting the production of all types of RNA. scbt.com

RNA Synthesis Inhibition

DNA-Dependent RNA Polymerase Elongation Blockade

This compound specifically targets the elongation phase of transcription. wisdomlib.orgcellsignal.comnih.gov During this phase, the enzyme DNA-dependent RNA polymerase moves along the DNA template, reading the nucleotide sequence and synthesizing a complementary RNA strand.

The this compound-DNA complex acts as a significant physical roadblock. researchgate.netcellsignal.com When the advancing RNA polymerase enzyme encounters this complex, its forward progression along the DNA is halted. core.ac.ukscbt.com This steric hindrance prevents the polymerase from continuing the process of RNA chain elongation, leading to the premature termination of transcription. nih.gov The drug essentially "locks" the DNA in a state that is inaccessible to the polymerase for effective transcription. scbt.comnih.gov

Differential Sensitivity of Ribosomal RNA Synthesis

A key feature of this compound's activity is the differential sensitivity of various RNA species to its inhibitory effects. The synthesis of ribosomal RNA (rRNA) is exceptionally sensitive to the drug, being inhibited at concentrations up to 100-fold lower than those required to achieve similar inhibition of messenger RNA (mRNA) synthesis. core.ac.uknih.govasm.org

This high sensitivity is not due to a preferential binding of the drug to ribosomal DNA (rDNA) but is rather explained by a model based on transcription frequency . nih.gov

Highly Active Genes (rRNA): Genes encoding rRNA are among the most actively transcribed in the cell, meaning they are densely populated with RNA polymerase enzymes moving in close succession. nih.gov When a single this compound molecule binds to the rDNA, it creates a roadblock. This initial blockage causes a "traffic jam," where the subsequent polymerase molecules pile up behind the stalled one, extending back to the promoter region. This polymerase pile-up physically obstructs the promoter, preventing the initiation of new rounds of transcription. nih.gov

Less Active Genes (mRNA): In contrast, genes for most mRNAs are transcribed less frequently. nih.gov On these genes, RNA polymerase molecules are much more widely spaced. Therefore, when a this compound molecule binds, it blocks only the single polymerase that encounters it, without causing a larger pile-up that affects transcription initiation. nih.gov

This "traffic jam" effect on highly transcribed genes explains why rRNA synthesis is so exquisitely sensitive to even low concentrations of this compound. wisdomlib.orgnih.gov

RNA TypeSensitivity to this compoundUnderlying Mechanism
Ribosomal RNA (rRNA) High (inhibited at low drug concentrations). core.ac.uknih.govasm.orgHigh transcription frequency leads to dense polymerase packing; a single drug-DNA complex causes a "traffic jam" that blocks new transcription initiation. nih.gov
Messenger RNA (mRNA) Low (requires higher drug concentrations for inhibition). nih.govasm.orgLow transcription frequency results in widely spaced polymerases; a drug-DNA complex only blocks the individual enzyme that encounters it. nih.gov
Mathematical Modeling of Transcription Inhibition Kinetics

The sensitivity of RNA synthesis to inhibition by this compound (specifically its component Actinomycin D) is not uniform across all genes and is significantly dependent on the frequency of transcription. nih.gov Mathematical models have been developed to elucidate the dose-response kinetics of this inhibition. These models are based on the principle that on highly active genes, such as those for ribosomal DNA (rDNA), RNA polymerase molecules are densely packed. nih.gov

According to this model, the binding of a single actinomycin D molecule can cause a steric hindrance that leads to the "stacking up" of polymerase molecules behind it, which ultimately interferes with the initiation of new transcription at the promoter site. nih.gov In contrast, on genes that are transcribed less frequently, the polymerases are more widely spaced, and the drug tends to inhibit them individually at the point of the blockade. The models successfully account for these differential sensitivities and can be used to estimate the transcriptional efficiency and size of individual genes based on their dose-response kinetics. nih.gov

Interference with DNA Replication Processes

This compound's ability to intercalate into the DNA duplex gives it a potent capacity to interfere with DNA replication. plos.orgnih.gov By binding to DNA, it creates a stable complex that physically obstructs the machinery of replication, including DNA polymerase. nih.govplos.orgnih.gov Studies have specifically shown that this compound inhibits the initiation phase of DNA replication in mammalian cells. nih.gov

Topoisomerase II Inhibition and Cleavable Complex Stabilization

Beyond its effects on transcription and replication, this compound also functions as a topoisomerase II inhibitor. patsnap.combiomedpharmajournal.org Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical during replication and transcription. patsnap.commdpi.com

The mechanism of many topoisomerase II inhibitors involves the stabilization of the "cleavable complex," a transient intermediate state where the enzyme is covalently bound to the broken ends of the DNA. biomedpharmajournal.orgfrontiersin.org By stabilizing this complex, the inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks that are toxic to the cell and can trigger apoptosis. biomedpharmajournal.orgmdpi.comwikipedia.org The biological activity of actinomycins is attributed, in part, to this ability to inhibit topoisomerase II, resulting in the formation of single-strand DNA fragments. biomedpharmajournal.org

Effects on Protein Synthesis and Cellular Metabolism

Modulation of Protein Synthesis Initiation (post-40S ribosomal complex formation)

This compound and other transcription inhibitors can progressively inhibit the initiation of protein synthesis in mammalian cells, an effect that is independent of their impact on mRNA synthesis. nih.gov Detailed studies in Chinese Hamster Ovary (CHO) cells have revealed that this inhibition occurs at a specific stage of translation initiation. The formation of the 40S initiation complex, which involves the small ribosomal subunit, initiator tRNA, and other factors, is not impaired. nih.gov In fact, the levels of the labeled 40S initiation complex in treated cells were found to be the same or even higher than in control cells. nih.gov

However, the subsequent step, the formation of the 80S initiation complex (the joining of the 60S large ribosomal subunit), is inhibited. nih.gov This indicates that the lesion in protein synthesis occurs after the formation of the 40S complex, pinpointing a very specific point of disruption in the translation pathway. nih.gov

Coordination Between Nuclear Transcription and Cytoplasmic Translation

The observed inhibition of protein synthesis initiation, despite the availability of the 40S complex components, suggests a sophisticated coordination mechanism between events in the nucleus (transcription) and the cytoplasm (translation). nih.gov The cell appears to link the ongoing process of transcription with the efficiency of translation initiation. When transcription is halted by a drug like this compound, a signal may be relayed to the cytoplasm that downregulates the final stages of translation initiation. nih.gov

This effect is distinct from other known translational control systems, such as the hemin (B1673052) response in reticulocytes. nih.gov The inhibition of RNA synthesis by this compound is considered an initial event that secondarily leads to the inhibition of protein translation, a pattern observed with several agents that induce immunogenic cell death. embopress.org This highlights a fundamental cellular pathway that couples nuclear and cytoplasmic activities to ensure a coordinated response to cellular stress. nih.gov

Data Tables

Table 1: Summary of this compound's Molecular Mechanisms

Mechanism Target Process/Molecule Detailed Effect Key References
Transcription Inhibition RNA Polymerase / DNA Intercalates into DNA, physically blocking RNA polymerase action and preventing transcription initiation. patsnap.com, nih.gov
Replication Interference DNA Replication Machinery Inhibits the initiation of DNA replication by forming a stable complex with DNA. plos.org, nih.gov, nih.gov
Topoisomerase II Inhibition Topoisomerase II Stabilizes the cleavable complex, preventing DNA re-ligation and leading to DNA strand breaks. patsnap.com, biomedpharmajournal.org, mdpi.com

| Protein Synthesis Modulation | 80S Ribosomal Complex Formation | Inhibits the formation of the 80S initiation complex after the 40S complex has formed. | nih.gov |

Table 2: List of Compounds Mentioned

Compound Name Alias/Component Role/Context
This compound Actinomycin C The primary subject of the article; an antibiotic complex.
Actinomycin D Dactinomycin (B1684231) A major, well-studied component of this compound.
Actinomycin C2 - A component of the this compound complex.
Actinomycin C3 - A component of the this compound complex.
Spermine (B22157) - A polyamine that can attenuate the effects of Actinomycin D on DNA.
Fluorodeoxyuridine - Used experimentally to synchronize cells at the beginning of S phase.

| Thymidine | - | Used experimentally in studies of DNA replication. |

Reactive Oxygen Species (ROS) Generation and Oxidative Damage

This compound, referred to as Actinomycin D in much of the scientific literature, is recognized as a DNA-damaging agent that can induce the generation of Reactive Oxygen Species (ROS). nih.gov ROS are highly reactive chemical species formed from oxygen, and their accumulation within a cell can lead to significant oxidative damage. wikipedia.orgmdpi.com The production of ROS is a frequent phenomenon observed in cells undergoing apoptosis (programmed cell death) following treatment with anticancer drugs. nih.gov

Studies have demonstrated that treatment with Actinomycin D leads to a dose-dependent increase in intracellular ROS production in various cell types. nih.gov This elevation in ROS can overwhelm the cell's natural antioxidant defense mechanisms, leading to a state of oxidative stress. nih.gov A key consequence of this stress is lipid peroxidation, a process where ROS attack and damage lipids in cell membranes. nih.gov This is evidenced by the increased levels of malondialdehyde (MDA), a decomposition product of lipid peroxidation, in cells treated with Actinomycin D. mdpi.comnih.gov The damage to DNA and the subsequent generation of ROS contribute significantly to the compound's cytotoxic effects. nih.gov

Cellular Responses and Signaling Pathway Modulation

This compound elicits a range of complex cellular responses, primarily through the modulation of critical signaling pathways that govern cell life and death.

Induction of Immunogenic Cell Death (ICD)

A significant cellular response to this compound is the induction of immunogenic cell death (ICD). nih.govnih.gov ICD is a specialized form of cell death triggered by certain chemotherapeutic agents, where dying cancer cells release signals that stimulate an anti-tumor immune response. nih.govnih.govembopress.org this compound has been identified as a potent inducer of ICD, capable of mediating immune-dependent anticancer effects. nih.govnih.govembopress.org This identification was aided by artificial intelligence models designed to screen large compound libraries for agents predicted to induce ICD based on their molecular characteristics. nih.govnih.gov The process of ICD involves the emission of pre-mortem stress signals from the cancer cell, which ultimately mobilizes the host's immune system against the tumor. nih.govembopress.org

Mechanistic Link to RNA Synthesis Inhibition

The primary mechanism by which this compound induces ICD is intrinsically linked to its well-established function as an inhibitor of transcription—the process of synthesizing RNA from a DNA template. nih.govnih.gov Research has established that the inhibition of RNA synthesis is a foundational event for the induction of ICD by a panel of pharmacological stimulators, including this compound. nih.govnih.govembopress.org By acting as a transcription inhibitor, this compound secondarily disrupts protein synthesis (translation). nih.govnih.gov This disruption of fundamental cellular processes serves as a key trigger for the stress responses that characterize ICD. nih.govnih.gov

Cell Cycle Perturbation and Arrest

This compound exerts a profound influence on the cell cycle, leading to its perturbation and arrest. nih.gov The cell cycle is a series of events that takes place in a cell as it grows and divides. Disrupting this cycle is a common mechanism for anti-cancer agents.

G1 Phase Arrest Mechanisms

Specifically, this compound has been shown to arrest the cell cycle in the G1 phase. nih.govnih.gov The G1 phase is the first of four phases in the cell cycle, where the cell synthesizes proteins and grows in size. An arrest in this phase prevents the cell from entering the S phase, where DNA replication occurs, thus halting proliferation. frontiersin.org In some cell lines, this G1 phase arrest is followed by p53-dependent apoptosis. nih.gov The arrest mechanism involves the modulation of key regulatory proteins. For instance, a decrease in the expression of c-jun, a protein that regulates the efficient transition from G1 to S phase, can contribute to cell cycle arrest. mdpi.com

Involvement of Specific Signaling Proteins (e.g., Shc/Grb2, MEKK3, Hsp70)

The anti-tumor effects of this compound are attributed to the synergistic effects of various proteins it regulates. nih.gov Proteomic analyses have revealed specific changes in signaling proteins following treatment with the compound. nih.gov Notably, this compound was previously identified as an inhibitor of the interaction between Shc and Grb2 proteins, which are components of signal transduction pathways involved in cell growth. nih.gov

Further investigation into the mechanisms of G1 phase arrest has shown that this compound treatment leads to the up-regulation of Mitogen-Activated Protein Kinase Kinase Kinase 3 (MEKK3) and the down-regulation of Heat shock protein 70 (Hsp70). nih.gov MEKK3 is strongly associated with G1 arrest of the cell cycle, while Hsp70, a molecular chaperone, is also involved in cell cycle regulation and can inhibit apoptosis. nih.govnih.gov These findings indicate that this compound's ability to halt cell growth is not due to a single action but rather a complex interplay of inhibiting growth-promoting interactions (like Shc/Grb2) and modulating other critical signaling pathways. nih.gov

Protein/ComplexRole in Cell SignalingEffect of this compoundReference
Shc/Grb2 Growth factor signalingInteraction is inhibited nih.gov
MEKK3 Cell cycle regulationUp-regulated nih.gov
Hsp70 Molecular chaperone, cell cycle regulation, anti-apoptoticDown-regulated nih.gov

Nucleolar Stress Induction

This compound, also known as actinomycin D, is a well-established inhibitor of RNA polymerase I. nih.gov This inhibition disrupts the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes, leading to a state of cellular "nucleolar stress". nih.govnih.gov The nucleolus, the primary site of ribosome biogenesis, acts as a sensor for this stress. nih.govaging-us.com

The process of ribosome biogenesis is highly energy-intensive and crucial for cell growth and proliferation. aging-us.commdpi.com this compound's interference with this process triggers a cascade of events. One of the key consequences of inhibiting rRNA synthesis is the disruption of nucleolar structure and the release of several nucleolar proteins into the nucleoplasm. nih.govnih.gov

Key Research Findings on Nucleolar Stress Induction by this compound:

Inhibition of RNA Polymerase I: this compound binds to DNA, preventing RNA polymerase I from transcribing the genes that code for rRNA. nih.govpatsnap.com This is the initial and primary event leading to nucleolar stress.

Release of Nucleolar Proteins: Following the inhibition of rRNA synthesis, nucleolar proteins such as Nucleophosmin (NPM1) and ribosomal proteins (e.g., L5 and L11) are released from the nucleolus. nih.govnih.gov In cells with wild-type NPM1, it relocates from the nucleolus primarily to the nucleoplasm after treatment with actinomycin D. nih.gov

p53 Activation: The released ribosomal proteins, particularly L5 and L11, can bind to and inhibit MDM2, a key negative regulator of the tumor suppressor protein p53. nih.govnih.gov This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis (programmed cell death). nih.gov

Impact on Cancer Cells: The heightened demand for ribosomes in rapidly proliferating cancer cells makes them particularly vulnerable to the effects of nucleolar stress. mdpi.comresearchgate.net Inducing nucleolar stress is a therapeutic strategy, and several anticancer drugs have been found to act through this mechanism. researchgate.net

Table 1: Effects of this compound (Actinomycin D) on Nucleolar Components and Processes

Cellular Component/ProcessEffect of this compound (Actinomycin D)Reference
RNA Polymerase I Inhibition of activity nih.gov
rRNA Synthesis Decreased production nih.govnih.gov
Nucleophosmin (NPM1) Relocalization from nucleolus to nucleoplasm nih.govnih.gov
Ribosomal Proteins (L5, L11) Accumulation in the ribosome-free fraction and binding to MDM2 nih.gov
p53 Stabilization and activation nih.govnih.gov

Macrophage-Mediated Cytolysis of Treated Cells

Beyond its direct cytotoxic effects, this compound can also render tumor cells more susceptible to destruction by the immune system, specifically by macrophages. nih.gov Macrophages are a type of white blood cell that can engulf and digest cellular debris and pathogens, as well as cancer cells. frontiersin.org

Research has shown that pretreating tumor cells with this compound (actinomycin D) significantly enhances their killing by macrophages. nih.govnih.gov This suggests that the compound alters the tumor cells in a way that makes them more recognizable or vulnerable to macrophage-mediated cytolysis.

Key Research Findings on Macrophage-Mediated Cytolysis:

Increased Sensitivity to Cytolysis: Pretreatment of L-929 tumor cells with actinomycin D made them exceptionally sensitive to the cytotoxic effects of macrophages. nih.gov This enhanced killing was observed even at very low effector-to-target cell ratios, with estimates suggesting a single macrophage could kill between 10 and 1000 treated target cells. nih.gov

Role of Monocyte Cytotoxic Factor (CF): Studies using WEHI 164 tumor cells demonstrated that a monocyte-derived cytotoxic factor (CF) is a crucial effector molecule in the lysis of both untreated and actinomycin D-treated cells by monocytes (the precursors to macrophages). nih.gov The cytolytic activity was significantly enhanced by treating the target cells with actinomycin D. nih.gov

Mechanism of Enhanced Killing: While the precise mechanism is not fully elucidated, it is hypothesized that this compound treatment may alter the surface of tumor cells, potentially unmasking or increasing the expression of molecules that signal for their destruction by macrophages. The process appears to be one of cytotoxicity rather than simple detachment from a surface. nih.gov

Table 2: Impact of this compound (Actinomycin D) Pretreatment on Tumor Cell Susceptibility to Macrophage Cytolysis

Cell LineObservationReference
L-929 Pretreatment with actinomycin D led to a dramatic increase in sensitivity to macrophage-mediated killing. nih.gov
WEHI 164 Actinomycin D treatment enhanced cytolysis mediated by monocytes and their secreted cytotoxic factors. nih.gov

Biosynthesis and Microbial Production of Cactinomycin

Producing Microorganisms and Strain Characterization

Cactinomycin and its related compounds are primarily produced by filamentous bacteria belonging to the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites. mdpi.comajol.info Several species have been identified as producers of this compound, which is often synthesized as a complex of related actinomycins, primarily actinomycin (B1170597) C1 (dactinomycin), C2, and C3. ncats.iodrugfuture.com

Key producing organisms include:

Streptomyces chrysomallus : This species is the most frequently cited producer of the this compound complex (actinomycin C). nih.govdrugfuture.comchemwatch.netqeios.comnih.govnih.gov It synthesizes a mixture typically composed of actinomycins C1, C2, and C3. drugfuture.com Research on S. chrysomallus has been fundamental to understanding the genetic and biochemical basis of actinomycin synthesis. nih.govnih.gov

Streptomyces parvulus : This species is a known producer of actinomycins, with some strains noted for producing high yields of actinomycin D (dactinomycin). scielo.brthefreedictionary.combrieflands.comnih.gov Studies have focused on optimizing fermentation conditions to enhance antibiotic production in this organism. scielo.brbrieflands.com

Streptomyces costaricanus : A marine-derived strain, S. costaricanus SCSIO ZS0073, has been identified as a producer of actinomycin D. nih.govcmu.ac.thnih.gov The characterization of its genome has provided valuable comparative data for the study of actinomycin biosynthesis. nih.gov

Streptomyces anulatus : This species, also known as Streptomyces chrysomallus subsp. chrysomallus, is recognized for its production of this compound among other bioactive compounds like tubermycin B and telomestatin. wikipedia.orgmdpi.com

Other species such as Streptomyces antibioticus, Streptomyces gramineus, and Streptomyces lichenis have also been reported to produce various actinomycins, highlighting the broad distribution of this biosynthetic capability within the genus. mdpi.comcmu.ac.thnih.gov

Table 1: Selected this compound-Producing Microorganisms

Microorganism Key Produced Compound(s) Notable Characteristics Reference(s)
Streptomyces chrysomallus This compound (Actinomycin C complex: C1, C2, C3) Archetypal producer, extensively studied for biosynthesis. nih.govdrugfuture.comnih.govnih.gov
Streptomyces parvulus Actinomycin D (C1) High-yield producer under optimized conditions. scielo.brbrieflands.comnih.gov
Streptomyces costaricanus Actinomycin D, Actinomycin Xoβ Marine-derived, genome sequenced for BGC analysis. nih.govcmu.ac.thnih.gov
Streptomyces anulatus This compound, Actinomycin C Also produces other diverse secondary metabolites. wikipedia.orgmdpi.com

Elucidation of the Biosynthetic Pathway

The central phenoxazinone chromophore of this compound is derived from two molecules of the non-proteinogenic amino acid 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govnih.gov The biosynthesis of 4-MHA starts from the essential amino acid L-tryptophan. nih.govresearchgate.net

The key steps in this conversion are:

Tryptophan Oxidation : The pathway is initiated by the enzyme tryptophan-2,3-dioxygenase, which opens the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine. nih.gov

Deformylation : N-formylkynurenine is then deformylated by a kynurenine (B1673888) formamidase to yield L-kynurenine. nih.gov

Hydroxylation and Methylation : L-kynurenine undergoes a series of tailoring steps, including hydroxylation and methylation, to generate the final 4-MHA precursor. researchgate.net An enzyme specifically activating 4-MHA has been isolated from S. chrysomallus, confirming its role as a direct intermediate in the biosynthesis. nih.gov

The two pentapeptide side chains of this compound are assembled by large, multi-domain enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netnih.gov These enzymes function as assembly lines, sequentially adding specific amino acids to the growing peptide chain.

The NRPS system for this compound biosynthesis uses 4-MHA as the starting unit. nih.gov The assembly line then incorporates the following amino acids in order: L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and L-N-methylvaline. nih.gov The NRPS machinery is composed of distinct modules, each responsible for the recognition, activation (as an aminoacyl-adenylate), and condensation of a single amino acid. Epimerization domains within the NRPS are responsible for converting L-valine to its D-isoform found in the final structure.

The formation of the complete this compound molecule involves a sequence of precise enzymatic reactions:

Activation of 4-MHA : The biosynthesis begins with the activation of the 4-MHA precursor by a specific activating enzyme, which forms the corresponding adenylate. nih.gov This prepares the molecule for loading onto the NRPS assembly line.

Peptide Chain Elongation : The NRPS machinery iteratively condenses the five amino acids onto the 4-MHA starter unit, forming a 4-MHA-pentapeptide intermediate that remains tethered to the enzyme complex. researchgate.netnih.gov

Lactone Ring Formation : The peptide chain is released from the NRPS through an intramolecular cyclization reaction. The carboxyl group of the terminal L-N-methylvaline attacks the hydroxyl group of the L-threonine residue, forming a stable pentapeptide lactone ring and releasing the 4-MHA-pentapeptide lactone intermediate. researchgate.net

Oxidative Dimerization : The final step is the head-to-tail oxidative condensation of two identical 4-MHA-pentapeptide lactone molecules. This reaction is catalyzed by a phenoxazinone synthase, which links the two precursor molecules through their anthranilate moieties to form the characteristic phenoxazinone chromophore, yielding the mature this compound molecule. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Lines

Genetic Basis of this compound Biosynthesis

The enzymatic machinery required for this compound production is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and analysis of these clusters have been crucial for understanding the regulation and evolution of this metabolic pathway.

The complete BGC for actinomycin has been identified and characterized in several producing strains, notably S. chrysomallus and S. costaricanus. nih.govnih.gov

In Streptomyces chrysomallus : The actinomycin BGC spans approximately 50 kb of chromosomal DNA and contains 28 genes with biosynthetic functions. researchgate.netnih.gov A remarkable and unprecedented feature of this cluster is its genetic organization: it consists of two large inverted repeats, with the NRPS genes located in the central region. nih.govnih.gov This unique "hall of mirrors" arrangement suggests an evolutionary origin involving gene duplication. The cluster contains all the necessary genes for the synthesis of the 4-MHA precursor, the NRPS assembly line, regulatory proteins, and potential resistance/transport proteins. nih.gov

In Streptomyces costaricanus : The actinomycin BGC, designated 'acn', was identified as a 39.8 kb region containing 25 open reading frames (ORFs). nih.govnih.gov This cluster also houses the genes for 4-MHA synthesis, three distinct NRPS genes that assemble the pentapeptide lactone, and several regulatory genes. nih.govnih.gov Inactivation studies of specific genes within this cluster confirmed their roles in regulating the production of actinomycin D. nih.gov

Table 2: Components of the Actinomycin Biosynthetic Gene Cluster (acn)

Gene Category Function Example Genes (from S. costaricanus) Reference(s)
Precursor Biosynthesis Synthesis of 4-MHA from tryptophan Set of four genes for 4-MHA construction nih.govnih.gov
Peptide Assembly Non-Ribosomal Peptide Synthetases (NRPS) acnD, acnE, acnN1, acnN2, acnN3 nih.gov
Regulation Control of gene expression within the cluster acnWU4RO (positive regulators) nih.govnih.gov
Transport/Resistance Export of the antibiotic from the cell acnT1, acnT2, acnT3 (putative transporters) nih.gov

Regulatory Genes and Their Influence on Yield

The production of this compound, a mixture of actinomycin C1, C2, and C3, is orchestrated by a sophisticated genetic architecture within the producing organism, primarily Streptomyces chrysomallus. ncats.ioncats.iodrugfuture.com The biosynthesis is controlled by a large gene cluster, and within this cluster, specific regulatory genes play a pivotal role in modulating the yield of the final product.

A detailed analysis of the actinomycin biosynthetic gene cluster in S. chrysomallus revealed a contiguous 50 kb stretch of DNA containing 28 genes with biosynthetic functions. nih.gov The organization of this cluster is remarkable, featuring two large inverted repeats. nih.gov Within this complex, several genes are believed to have regulatory functions that influence the rate and efficiency of this compound synthesis. While the precise function of all genes is not fully elucidated, their manipulation presents a direct strategy for influencing production yields. The manipulation of such regulatory genes is a key strategy for overcoming bottlenecks in antibiotic production. nih.gov

Gene (Example)Putative Function in Actinomycin BiosynthesisInfluence on Yield
Class II Locus Regulates the expression of actinomycin synthetase enzymes. nih.govMutations can reduce synthetase activity by approximately an order of magnitude, drastically lowering yield. nih.gov
acmR Putative regulatory gene within the main biosynthetic cluster. nih.govIts expression level is expected to directly or indirectly control the transcription of other biosynthetic genes in the cluster.
MbtH-like protein gene Co-transcribed with nonribosomal peptide synthetase (NRPS) genes; its exact function remains unknown but is associated with peptide synthesis. nih.govIts presence and proper expression are likely essential for efficient nonribosomal peptide synthesis, a core part of this compound's structure. nih.gov

Strategies for Optimizing Microbial Production

Enhancing the microbial production of this compound and related actinomycins involves several strategic approaches, primarily focused on genetic engineering and the optimization of fermentation conditions.

One primary strategy is the manipulation of the regulatory genes discussed previously. nih.gov Overexpressing positive regulators (activators) or deleting negative regulators (repressors) can significantly boost the transcription of the entire biosynthetic gene cluster, leading to higher yields. nih.gov This genetic approach targets the core control mechanisms of the cell's production machinery.

A second, widely used strategy is the optimization of the culture medium. The yield of antibiotics is highly sensitive to the composition of the fermentation medium. nih.govfrontiersin.org Statistical methods like Central Composite Design (CCD), Response Surface Methodology (RSM), and Artificial Neural Networks (ANN) coupled with genetic algorithms (GA) are employed to systematically optimize the concentrations of key nutritional components. nih.govfrontiersin.orgnih.gov These components often include carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and essential minerals. nih.govfrontiersin.org

For example, in a study to optimize the production of actinomycin V by Streptomyces triostinicus, researchers used an ANN and GA to fine-tune the concentrations of five medium components. nih.gov This data-driven approach led to a substantial increase in antibiotic yield compared to standard methods. nih.gov A similar study on Streptomyces kanamyceticus used a CCD to determine that specific concentrations of glucose and glycine (B1666218) max meal maximized the production of its bioactive compounds. frontiersin.orgnih.gov

Optimization StrategyMethodExample Application & Result
Genetic Manipulation Overexpression of positive regulatory genes. nih.govIncreasing the expression of an activator gene can "turn on" or enhance the activity of the entire this compound gene cluster. nih.gov
Medium Optimization Artificial Neural Network (ANN) and Genetic Algorithm (GA). nih.govOptimized concentrations of MgSO4, NaCl, glucose, soybean meal, and CaCO3 led to a 36.7% increase in actinomycin V yield (to 452.0 mg/L) compared to RSM. nih.gov
Medium Optimization Central Composite Design (CCD). frontiersin.orgnih.govIdentified optimal concentrations of glucose (10 g/L) and soybean meal (10 g/L) to maximize antibiotic production in S. kanamyceticus. frontiersin.org

These strategies, combining advanced genetic understanding with systematic process optimization, are crucial for improving the industrial-scale production of valuable antibiotics like this compound.

Structural Activity Relationship Sar Studies and Analog Development

Design Principles for Cactinomycin Analogs

The design of this compound analogs is a strategic process guided by the need to optimize their interaction with biological targets, primarily DNA. nih.govnih.gov The fundamental mechanism of action involves the intercalation of the planar phenoxazone chromophore between DNA base pairs and the interaction of the cyclic peptide side chains within the DNA minor groove. nih.gov This "double-action attack" serves as an attractive foundation for designing novel nucleic acid binders. nih.gov

Modifications to the phenoxazone chromophore of actinomycins have been a key area of investigation. nih.govresearchgate.net Alterations have primarily focused on introducing substituents at various positions, including the 2, 4, 6, 7, and 8 positions of the phenoxazone ring. nih.govresearchgate.net

A notable modification involves the substitution of the amino group at the 2-position. For instance, replacing the 2-amino group with a hydroxyl group to create 2-hydroxyactinomycin D was found to significantly decrease its affinity for double-stranded DNA. nih.gov However, this modification resulted in a remarkably high sequence selectivity for a single high-affinity site on single-stranded DNA templates, a level of specificity that approaches that of restriction endonucleases. nih.gov This highlights how a single modification on the chromophore can dramatically alter the binding properties and selectivity of the molecule.

Table 1: Impact of Chromophore Modification on DNA Binding

CompoundModificationEffect on DNA Binding
Actinomycin (B1170597) D UnmodifiedHigh affinity for double-stranded DNA
2-Hydroxyactinomycin D 2-amino group replaced by a hydroxyl groupStrongly reduced affinity for double-stranded DNA, high sequence selectivity for single-stranded DNA nih.gov
7-Aminoactinomycin D Addition of an amino group at position 7High affinity for certain oligonucleotides nih.gov

The two cyclic pentapeptide lactone rings are not merely structural supports but play a crucial role in the biological activity of this compound and its analogs. nih.govresearchgate.net Modifications within these peptide moieties, such as the replacement of amino acids, have been extensively studied to understand their contribution to DNA binding and biological function. researchgate.net

Research has shown that the inhibitory activity of actinomycin analogs on RNA synthesis often correlates with their DNA binding characteristics. researchgate.net However, some modifications can uncouple these two properties. For example, an analog where D-phenylalanine replaced the D-valine residues exhibited stronger inhibition of RNA synthesis than actinomycin D, despite having a weaker binding affinity for DNA. researchgate.net This suggests that the D-valine residues, while not directly involved in DNA binding, act as important modulators of the antibiotic's biological activity. researchgate.net

Further studies have demonstrated that the inhibitory activity of actinomycin analogs can be influenced by the substituents on the cyclic peptide groups. In one study, the synthesis of thirteen actinomycin analogs revealed that two analogs containing a tyrosine (Tyr) residue were the most potent inhibitors, with IC50 values of 0.5 and 0.8 μM, respectively. researchgate.net This indicates that the introduction of specific amino acid residues can significantly enhance the desired biological effect.

Synthetic Methodologies for this compound Analogs

The generation of this compound analogs has been greatly advanced by the development of sophisticated synthetic strategies. These methods allow for the systematic modification of the this compound scaffold to produce libraries of compounds for SAR studies.

Convergent Solid-Phase Synthesis Strategies

A significant breakthrough in the synthesis of actinomycin analogs has been the development of convergent solid-phase synthesis strategies. nih.gov This approach allows for the construction of peptide-aryl-peptide conjugates modeled on natural actinomycins in a highly efficient manner. nih.gov

Key features of this methodology include:

Fmoc Solid-Phase Peptide Synthesis: This technique is used for the stepwise assembly of the peptide chains on a solid support. nih.gov

Side-Chain to Side-Chain Cyclization: The cyclic nature of the peptide moieties is achieved through cyclization while the peptide is still attached to the solid support. nih.gov

Chemoselective Cleavage: This step allows for the selective release of the synthesized peptide from the solid support. nih.gov

Segment Condensation: The final step involves the joining of the synthesized peptide segments to the chromophore. nih.gov

This convergent approach is particularly advantageous as it is compatible with the principles of combinatorial chemistry, enabling the generation of diverse libraries of analogs. nih.gov

Application of Combinatorial Chemistry in Analog Generation

Combinatorial chemistry has emerged as a powerful tool for rapidly synthesizing large and diverse libraries of chemical compounds. osdd.netnih.gov This technique involves the systematic and repetitive linking of various "building blocks" to generate a multitude of structurally related molecules. nih.gov In the context of this compound, combinatorial chemistry allows for the creation of extensive libraries of analogs by varying the amino acid sequences in the cyclic peptides and modifying the chromophore. nih.govglenresearch.com

The principles of combinatorial chemistry are well-suited for the study of peptides and oligonucleotides, which can be readily synthesized using solid-phase techniques. glenresearch.com The use of "split and mix" synthesis, for instance, allows for the creation of a unique sequence on each support bead, facilitating the generation of a vast number of distinct compounds. glenresearch.com The development of computational tools for creating and screening virtual chemical libraries in silico has further enhanced the efficiency of this process, allowing researchers to prioritize the synthesis of compounds with a higher probability of desired activity. nih.gov

Enzymatic Synthesis of Analogs

Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods for producing this compound analogs. nih.govmdpi.comnih.gov Enzymes involved in the natural biosynthesis of actinomycin D can be harnessed to create novel derivatives.

Research has shown that detergent-treated extracts of Streptomyces antibioticus contain a methyltransferase that can catalyze the transfer of a methyl group from S-adenosylmethionine to 3-hydroxyanthranilic acid (HAA), forming 4-methyl-3-hydroxyanthranilic acid (MHA), a known precursor in actinomycin biosynthesis. nih.gov

Furthermore, the enzymatic synthesis of actinomycin D and its analogs containing N-methylalanine has been achieved using synthetic pentapeptide lactone precursors. nih.gov This process, which utilizes enzymes from Streptomyces antibioticus, demonstrates the potential of biocatalysis to generate specific this compound analogs under mild reaction conditions. nih.gov The use of enzymes offers advantages in terms of regio- and stereoselectivity, often leading to higher yields and fewer side products compared to traditional chemical synthesis. mdpi.com

Evaluation of Analog-DNA Interactions and Binding Affinities

The biological activity of this compound and its analogs is intrinsically linked to their ability to bind to DNA. mdpi.com The study of these interactions is crucial for understanding their mechanism of action and for the rational design of new derivatives. Various biophysical techniques are employed to evaluate how structural analogs of this compound interact with DNA and to quantify their binding strengths.

Detailed research has been conducted on the DNA binding properties of numerous this compound analogs, particularly those with modifications at the 7-position of the phenoxazone chromophore and within the pentapeptide lactone rings. nih.govresearchgate.net Methods such as spectrophotometry, DNA melting temperature (Tm) studies, DNA-drug dissociation analysis, and circular dichroism are utilized to characterize these interactions. nih.gov

For instance, studies on analogs with bulky aralkylamino groups at the 7-position, such as 2-pyrrolylmethylamino or 3,4-dichlorobenzylamino, have shown that these derivatives still bind effectively to DNA. nih.gov The binding constants and the kinetics of association and dissociation are key parameters determined from these experiments. nih.gov It has been observed that small substituents, like nitro or amino groups at position 7, have minimal impact on the binding affinity and kinetics. nih.gov In contrast, the introduction of bulky substituents at this position tends to decrease the binding affinity for DNA and slow down the kinetics of the interaction. nih.gov

A novel photoreactive analog, 7-azidoactinomycin D, was synthesized to further probe these interactions. Studies confirmed that this analog retains DNA binding properties—such as affinity, site size, and sequence specificity—that are comparable to the parent molecule, making it a valuable tool for photoaffinity labeling to identify specific target sites on DNA. nih.gov

Modifications to the pentapeptide lactone rings also significantly influence DNA binding. Experiments measuring DNA dissociation kinetics and thermal denaturation temperatures for analogs where the 3' amino acid was varied (e.g., pipecolic acid, proline, or azetidine-2-carboxylic acid) revealed important differences. semanticscholar.org Analysis showed that as the ring size of this amino acid decreases, both the enthalpy and entropy of activation for DNA dissociation increase. semanticscholar.org This suggests that the conformational flexibility of the peptide rings plays a critical role in the kinetics of the DNA binding process. researchgate.netsemanticscholar.org

Table 1: DNA Binding Properties of Selected this compound Analogs
Analog/ModificationMethod of StudyKey Findings on DNA InteractionReference
7-substituted aralkylamino analogs (e.g., 2-pyrrolylmethylamino)Spectrophotometry, DNA melting temp., Circular DichroismDespite bulky groups, analogs bind to DNA; the pyrrolyl analog shows increased binding affinity. nih.gov
Analogs with small substituents at position 7 (nitro, amino groups)Equilibrium and kinetic studies (Stop-flow method)Little to no influence on DNA binding affinity or kinetics. nih.gov
Analogs with bulky substituents at position 7Equilibrium and kinetic studies (Stop-flow method)Decreased DNA binding affinity and slower association/dissociation kinetics. nih.gov
7-azidoactinomycin DSpectrophotometry, Photoaffinity labelingRetains binding affinity, site size, and sequence specificity comparable to the parent compound. nih.gov
Analogs with varied 3' amino acid ring size (pipecolic acid, proline, azetidine-2-carboxylic acid)DNA dissociation kinetics, Thermal denaturationEnthalpy and entropy of activation increase as the amino acid ring size decreases, affecting dissociation rates. semanticscholar.org
N2-substituted and C-7 substituted analogsEquilibrium binding, Thermal denaturationMany analogs, such as 7-methoxyactinomycin D, retain high DNA-binding affinity. nih.gov

Correlation Between Structural Modifications and Molecular Biological Activity

The development of this compound analogs has been driven by the goal of separating the elements responsible for biological activity from those causing high toxicity. nih.govresearchgate.net A clear correlation exists between specific structural modifications and the resulting molecular and biological activity, such as the inhibition of RNA synthesis and antitumor effects. nih.gov

Modifications have been explored in two primary regions of the molecule: the chromophoric phenoxazone ring and the two cyclic pentapeptide lactone rings. nih.govresearchgate.net

Phenoxazone Ring Modifications: Changes to the phenoxazone chromophore, particularly at positions 2, 4, 6, 7, and 8, have been investigated. nih.govresearchgate.net Introducing an amino group at position 2 or various substituents at position 7 can modulate biological activity. nih.govresearchgate.net For example, while bulky groups at position 7 can decrease DNA binding affinity, analogs like 7-methoxyactinomycin D, 7-ethoxyactinomycin D, and the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D were found to be highly effective antitumor agents that strongly inhibit nucleic acid synthesis. nih.gov This indicates that a simple correlation between in vitro DNA binding affinity and in vivo biological activity is not always direct, and other factors like cellular uptake and metabolism may play a role.

Peptide Lactone Ring Modifications: The composition of the amino acids in the pentapeptide rings is a major determinant of biological activity. gpatindia.com Replacing the L-proline residues with alternatives like hydroxyproline (B1673980) or pipecolic acid can significantly alter the compound's inhibitory profile. gpatindia.com For instance, substituting both proline residues with pipecolic acid reduces both biological activity and the capacity to bind to DNA. gpatindia.com The conformation of the peptide chains, stabilized by the lactone rings, is essential for forming hydrogen bonds with the phosphodiester backbone of DNA, and alterations here can disrupt this crucial interaction. gpatindia.com The slow dissociation of this compound from DNA, which is considered key to its biological potency, is attributed to the slow conformational reversal of these tightly packed peptide rings. researchgate.net

Studies synthesizing a range of N2- and C-7-substituted analogs have established a more thorough structure-activity relationship. nih.gov Analogs such as N2-3'-Amino-n-propyl- and N2-10'-amino-n-decylactinomycin D were identified as potent antitumor agents both in vitro and in vivo, demonstrating that modifications can be made to the actinomycin molecule while preserving, and in some cases enhancing, its biological efficacy. nih.gov

Table 2: Correlation of Structural Modifications to Biological Activity
Structural ModificationResulting Change in Biological ActivityReference
Replacement of L-proline with pipecolic acid (both residues)Reduces biological activity and DNA binding capacity. gpatindia.com
Introduction of bulky groups (e.g., 3,4-dichlorobenzylamino) at position 7Analogs retain the ability to inhibit RNA synthesis and exhibit antitumor activity. nih.gov
Modification of the 3' amino acid in the peptide ringAffects the kinetics of DNA dissociation, which is linked to biological potency. semanticscholar.org
Opening of the peptide lactone ringsHelps to separate structural elements responsible for biological activity, aiding in SAR studies. nih.govresearchgate.net
Substitution with 7-methoxy, 7-ethoxy, or 7-O-(1'-adamantoyl) ester groupsFound to be effective antitumor agents in vivo and in vitro; strong inhibitors of RNA and DNA synthesis. nih.gov
Substitution with N2-3'-Amino-n-propyl or N2-10'-amino-n-decyl groupsEffective antitumor agents that strongly inhibit cellular nucleic acid synthesis. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Biophysical Characterization of Cactinomycin-DNA Complexes

Spectroscopic and biophysical techniques are instrumental in characterizing the non-covalent interactions between this compound and DNA. These methods allow for the detailed examination of changes in the physical and chemical properties of both molecules upon complex formation.

UV-Vis spectroscopy is a fundamental technique used to study the binding of this compound to DNA. The interaction is characterized by hypochromic and bathochromic shifts in the absorption spectrum of the drug. nih.govmdpi.com When this compound intercalates between DNA base pairs, the close proximity to the DNA bases alters the electronic environment of the chromophore, leading to a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromism). mdpi.com These spectral changes are indicative of an intercalative binding mode. mdpi.comresearchgate.net

Studies have shown that the binding of actinomycin (B1170597) D, a closely related compound, to single-stranded DNAs containing guanine (B1146940) residues results in hypochromic UV absorption changes similar to those observed with double-stranded duplex DNAs. nih.gov The magnitude of these spectral shifts can be used to determine the binding affinity and stoichiometry of the this compound-DNA complex. For instance, titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum allows for the calculation of the binding constant.

Interactive Data Table: UV-Vis Spectral Changes of this compound upon DNA Binding

Parameter Observation Implication
Hypochromism Decrease in molar absorptivity Intercalation between DNA base pairs

| Bathochromism | Shift of absorption maximum to longer wavelengths | Altered electronic environment of the chromophore |

Fluorescence spectroscopy offers a highly sensitive method for investigating this compound-DNA interactions, often utilizing fluorescent derivatives like 7-aminoactinomycin D (7-AAD). nih.govfermentek.com 7-AAD is a fluorescent DNA binding dye that intercalates selectively at GC-rich regions of DNA. biotium.com Upon binding to DNA, the fluorescence properties of 7-AAD are significantly altered. nih.govnih.gov

A dramatic enhancement in fluorescence intensity is a key feature observed when 7-aminoactinomycin D binds to certain single-stranded DNAs. nih.gov This is accompanied by a notable hypsochromic shift (a shift to a shorter wavelength) of about 40 nm in the emission spectrum and an increase in fluorescence emission anisotropy. nih.gov The fluorescence lifetime of 7-AAD also changes upon binding to single-stranded DNA, with an increased fraction of a longer lifetime component (around 2 ns) compared to the predominantly shorter lifetime of the free drug (approximately 0.5 ns). nih.gov These changes in fluorescence provide detailed information about the binding event and the local environment of the fluorophore within the DNA complex. nih.govspringernature.com

Interactive Data Table: Fluorescence Characteristics of 7-Aminoactinomycin D-DNA Complex

Parameter Change upon DNA Binding Significance
Fluorescence Intensity Dramatic enhancement (up to 37-fold with ssDNA) nih.gov Indicates strong interaction and altered environment
Emission Maximum ~40 nm hypsochromic shift nih.gov Change in the polarity of the microenvironment
Fluorescence Lifetime Increase in the 2-ns lifetime component nih.gov Altered excited state dynamics

| Emission Anisotropy | Increase nih.gov | Reduced rotational mobility of the bound molecule |

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound-DNA complexes in solution. nih.govrcsb.org Both 1H and 31P NMR are employed to probe the specific interactions between the drug and DNA. nih.govscilit.com

1H NMR studies can reveal the geometry of the complex by analyzing the chemical shifts of the protons on both the this compound molecule and the DNA. nih.gov For example, studies on actinomycin D have shown that the phenoxazone ring intercalates into the DNA, and specific hydrogen bonds are formed between the peptide side chains and the guanine bases in the minor groove. researchgate.net The observation of intermolecular Nuclear Overhauser Effects (NOEs) between the drug and DNA protons provides direct evidence of their spatial proximity. researchgate.net

31P NMR is sensitive to the conformation of the DNA backbone. nih.govscilit.com The binding of this compound can induce changes in the 31P chemical shifts, indicating alterations in the phosphodiester backbone geometry upon intercalation. Studies on actinomycin D have revealed that the binding can lead to significant changes in 31P chemical shifts, which can be used to characterize the formation of 1:1 and 2:1 drug-DNA complexes. nih.gov

Interactive Data Table: Key NMR Observables for this compound-DNA Interaction

NMR Technique Observable Information Gained
1H NMR Chemical shift changes, NOEs nih.govresearchgate.net Binding geometry, specific drug-DNA contacts

| 31P NMR | Chemical shift changes nih.govscilit.com | Conformational changes in the DNA backbone |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding to ligands like this compound. nih.govcreative-proteomics.comnih.gov The CD spectrum of DNA is sensitive to its helical structure. creative-proteomics.com The interaction with this compound can induce significant changes in the DNA CD spectrum, providing insights into the binding mode.

Typically, the CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. mums.ac.ir The intercalation of this compound can cause changes in the intensity and position of these bands, reflecting alterations in the DNA structure. mums.ac.ir Furthermore, an induced CD (ICD) signal can appear in the absorption region of the achiral chromophore of this compound as it becomes optically active upon binding to the chiral DNA molecule. creative-proteomics.com The characteristics of this ICD signal can provide information about the orientation of the chromophore within the DNA binding site. springernature.com

Interactive Data Table: Circular Dichroism Spectral Changes in DNA upon this compound Binding

Spectral Feature Observation Interpretation
Intrinsic DNA CD Bands Changes in intensity and/or position of the ~275 nm and ~245 nm bands mums.ac.ir Alteration of DNA helical structure

| Induced CD (ICD) Signal | Appearance of a CD signal in the this compound absorption region creative-proteomics.com | Asymmetric arrangement of the chromophore in the DNA binding site |

Force spectroscopy, often performed using atomic force microscopy (AFM), is a single-molecule technique used to investigate the mechanical aspects of this compound-DNA interactions. uni-bielefeld.de This method involves stretching a single DNA molecule and measuring the force required to induce conformational changes, such as melting of the double helix.

Studies on actinomycin D have shown that the binding of the drug is strongly influenced by the mechanical tension on the DNA. researchgate.netnih.gov Applying force to destabilize the DNA double helix exponentially facilitates the slow association and dissociation rates of the drug. researchgate.netnih.gov This suggests that major deformations in the DNA duplex are a prerequisite for this compound binding, supporting a model where the drug binds to partially melted DNA structures, such as those found in transcription bubbles. researchgate.netnih.gov These findings provide a quantitative understanding of the kinetics and thermodynamics of binding at the single-molecule level.

Interactive Data Table: Findings from Force Spectroscopy of this compound-DNA Interactions

Experimental Condition Observation Conclusion
Stretching of single DNA molecule in the presence of this compound Force-dependent facilitation of drug association and dissociation researchgate.netnih.gov DNA duplex deformation is a key step in the binding mechanism

Circular Dichroism (CD) Spectroscopy

Electrophoretic and Mass Spectrometric Approaches

Electrophoretic and mass spectrometric techniques provide complementary information about the stoichiometry, stability, and composition of this compound-DNA complexes.

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are used to study the binding of this compound to DNA. wikipedia.orgthermofisher.comnih.govnih.gov This technique is based on the principle that a DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA. thermofisher.com The formation of a this compound-DNA complex results in a "shifted" band on the gel. wikipedia.org This method can be used to determine the binding affinity and to identify if multiple drug molecules are binding to a single DNA fragment. wikipedia.org For example, 7-aminoactinomycin D has been shown to comigrate with single-stranded DNAs in polyacrylamide gels. nih.gov

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF MS), is a powerful tool for characterizing this compound and its non-covalent complexes with DNA. nih.govnih.govidtdna.com ESI-MS can be used to determine the stoichiometry of the drug-DNA complex by measuring the mass of the intact, non-covalent assembly. nih.gov MALDI-TOF MS is effective for the rapid detection and characterization of actinomycins. nih.gov These techniques provide precise molecular weight information, confirming the composition of the complexes and allowing for the study of binding specificity with different DNA sequences. nih.govidtdna.com

Interactive Data Table: Summary of Electrophoretic and Mass Spectrometric Approaches

Technique Principle Information Obtained
Electrophoretic Mobility Shift Assay (EMSA) Slower migration of drug-DNA complex in a gel thermofisher.com Binding affinity, stoichiometry, complex stability wikipedia.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Ionization of intact non-covalent complexes nih.gov Precise mass and stoichiometry of the drug-DNA complex nih.gov

| MALDI-TOF Mass Spectrometry | Ionization of molecules from a matrix nih.gov | Rapid detection and structural characterization of this compound nih.gov |

Microchip Electrophoresis for DNA-Drug Interaction Studies

Microchip electrophoresis (MCE) has emerged as a rapid and highly sensitive method for investigating the interactions between DNA and small molecule drugs like this compound (also known as actinomycin D). nih.govencyclopedia.pub This miniaturized form of capillary electrophoresis allows for the precise manipulation of picoliter volumes of samples and reagents, leading to faster and more efficient separations compared to traditional methods. encyclopedia.pubnih.gov

In studies of this compound's interaction with DNA, MCE is used to separate the free DNA from the this compound-DNA complex. nih.govnih.gov By analyzing the changes in the electrophoretic mobility of the DNA upon binding to this compound, researchers can determine key binding parameters. For instance, a study investigating the interaction of actinomycin D with an 18-mer single-stranded DNA (ssDNA) and its corresponding double-stranded DNA (dsDNA) utilized microchip-based non-gel sieving electrophoresis. nih.govnih.gov The results from this technique, calculated using a Scatchard plot, revealed the binding constants and stoichiometries of the interactions. nih.govnih.gov This demonstrates the utility of MCE as a powerful tool for quantitatively assessing the binding affinity and specificity of this compound to different DNA structures. The entire analysis using MCE can often be completed in under a minute, showcasing its advantage in high-throughput screening of drug-DNA interactions. encyclopedia.pubshimadzu-la.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Binding Stoichiometry

Electrospray ionization mass spectrometry (ESI-MS) serves as a powerful and complementary technique to microchip electrophoresis for elucidating the binding stoichiometry of this compound-DNA complexes. nih.gov ESI-MS is a soft ionization technique that allows for the analysis of non-covalent complexes, providing direct evidence of the number of drug molecules bound to a DNA strand. frontiersin.orguliege.be

In conjunction with MCE, ESI-MS has been used to verify the binding stoichiometry of actinomycin D to both ssDNA and dsDNA. nih.govnih.gov For example, in a study examining an 18-mer oligonucleotide, ESI-MS analysis confirmed the formation of a 1:1 complex between actinomycin D and the ssDNA, and a 1:2 complex (two drug molecules per duplex) with the dsDNA. nih.govnih.gov This technique is particularly valuable for its ability to analyze relatively small amounts of material and to distinguish between specific and non-specific binding events. uliege.be The data obtained from ESI-MS provides crucial validation for the results derived from other biophysical methods, offering a more complete picture of the drug-DNA interaction. nih.gov

Molecular and Cellular Biology Techniques

Gene Expression Profiling (e.g., transcriptional assays)

Gene expression profiling is a powerful technique used to measure the activity of thousands of genes at once, providing a global view of how cells respond to treatment with compounds like this compound. wikipedia.org This is often achieved by measuring the levels of messenger RNA (mRNA) to understand which genes are being actively transcribed. thermofisher.com Transcriptional assays using inhibitors like this compound are a common method to study mRNA stability and decay, which are crucial aspects of gene regulation. nih.govnih.gov

This compound, as a well-known transcriptional inhibitor, is frequently used in these assays to block the synthesis of new mRNA. nih.gov10xgenomics.com By inhibiting transcription, researchers can then measure the rate at which existing mRNAs are degraded, thus determining their half-lives. nih.govnih.gov This information is vital for understanding the post-transcriptional regulation of gene expression. nih.gov For instance, transcriptomic analyses have been performed on cancer cell lines exposed to this compound to identify novel p53-regulated genes. nih.gov Such studies provide insights into the molecular pathways affected by this compound and can help to uncover new therapeutic targets. nih.gov

Table 1: Gene Expression Changes in A549 Cells Treated with this compound and Nutlin-3a
GeneFunction/SignificanceDetection Method
ACP5Acid Phosphatase 5, Tartrate ResistantRNA-Seq, RT-PCR
APOL3Apolipoprotein L3RNA-Seq, RT-PCR
CDH3Cadherin 3RNA-Seq, RT-PCR
DRAXINAntagonist of WNT/β-catenin signalingMass Spectrometry, Western Blotting

Proteomic Analysis for Cellular Pathway Elucidation

Proteomic analysis complements gene expression profiling by studying the entire set of proteins in a cell or organism. This technique is crucial for understanding the functional consequences of altered gene expression induced by compounds like this compound. Tandem mass tag (TMT)-based quantitative proteomics is one such method used to identify and quantify protein expression changes in response to a given treatment. plos.org

In the context of this compound research, proteomic analysis has been employed to investigate the mechanisms behind its anti-tumor effects beyond its role as a transcriptional inhibitor. For example, a proteomic study in B104-1-1 cells treated with actinomycin D revealed the up-regulation of MEKK3 and down-regulation of Hsp70. nih.gov These proteins are involved in cell cycle regulation, suggesting that this compound's effects are a result of synergistic actions on various signaling pathways. nih.gov Similarly, proteomic studies on cancer cell lines treated with this compound have identified numerous proteins whose expression is altered, providing insights into the cellular pathways, such as the p53 signaling pathway, that are modulated by the drug. nih.gov This approach helps to build a more comprehensive understanding of the drug's mechanism of action at the protein level. plos.orgnih.gov

Table 2: Differentially Expressed Proteins in B104-1-1 Cells Treated with Actinomycin D
ProteinChange in ExpressionAssociated Cellular Process
MEKK3Up-regulatedG1 arrest of cell cycle
Hsp70Down-regulatedCell cycle regulation

Cell-Free System Assays for Enzymatic Inhibition

Cell-free system assays are valuable tools for studying the direct effects of compounds on specific enzymes without the complexity of a cellular environment. These in vitro systems allow for the precise measurement of enzyme kinetics and inhibition. sigmaaldrich.com They are particularly useful for determining whether a compound like this compound directly inhibits a specific enzyme's activity.

While this compound is primarily known as a transcription inhibitor that binds to DNA, studies have also investigated its effects on enzymatic activities. nih.gov For example, research using cell-free lysates from treated cells has been conducted to understand the inhibition of protein synthesis. nih.gov Although this compound did not directly affect the activity of lysates in these experiments, it was found to indirectly inhibit the formation of the 80S initiation complex, a key step in protein synthesis. nih.gov Another study demonstrated a selective inhibition of RNA polymerase II activity in rat liver nuclei after this compound treatment, suggesting a direct or indirect effect on the enzyme itself, in addition to its template-blocking function. nih.gov These cell-free assays are crucial for dissecting the specific molecular targets of a drug and distinguishing between different mechanisms of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. researchgate.netlibretexts.org

Genetic Manipulation and Cloning in Microbial Producers

The production of this compound relies on its microbial source, typically species of Streptomyces. nih.gov Genetic manipulation and cloning techniques are therefore essential for understanding and enhancing the biosynthesis of this valuable compound. These methods involve the alteration of an organism's genetic material to improve production yields or to generate novel derivatives of the antibiotic. primescholars.combccampus.ca

Cloning of the this compound biosynthetic gene cluster allows for its detailed study and manipulation. nih.govresearchgate.net Techniques such as recombinant DNA technology and CRISPR-Cas9 genome editing can be employed to engineer the producer strain. primescholars.com For example, promoter engineering can be used to activate silent biosynthetic gene clusters or to enhance the expression of the this compound gene cluster. researchgate.net The introduction of genetic constructs into actinomycetes, the group of bacteria that includes Streptomyces, can be challenging due to their high GC-content genomes and the presence of nucleic acid degradation systems. nih.gov However, the development of specialized vectors and delivery methods has facilitated the genetic engineering of these organisms. nih.gov These advanced molecular tools are pivotal for optimizing this compound production and for the potential discovery of new, related compounds through synthetic biology approaches. nih.govresearchgate.net

Computational and Theoretical Modeling

Computational and theoretical modeling have become indispensable tools in modern drug discovery and development, offering insights into the molecular interactions and biological processing of complex compounds like this compound. These in silico approaches allow researchers to simulate and predict the behavior of molecules, guiding experimental work and accelerating the identification of potential therapeutic applications.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a target macromolecule, typically a protein. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while molecular dynamics (MD) simulations provide a time-dependent view of the complex's behavior, confirming its stability. mdpi.comnih.gov

In recent research, the anti-tuberculosis potential of actinomycins, specifically actinomycin X2 and actinomycin D (a component of the this compound complex), was investigated using these in silico methods. nih.gov Molecular docking studies were performed to understand the interaction modes of these compounds with sixteen known anti-tuberculosis drug targets. nih.gov For these simulations, tools like AutoDock Vina are commonly employed. nih.govrasayanjournal.co.in The docking results for the actinomycins identified protein kinase PknB as the most promising target. nih.gov The predicted binding energies from these docking studies provide a quantitative measure of the affinity between the compound and its potential target. nih.gov

Following docking, molecular dynamics (MD) simulations are conducted to assess the stability of the ligand-receptor complex over time under simulated physiological conditions. nih.govmdpi.com For the actinomycins, MD simulations were run using GROMACS (GROningen MAchine For Chemical Simulations) software, with force fields such as CHARMM36m for the protein and CGenFF for the ligand. nih.gov These simulations demonstrated that both actinomycin X2 and actinomycin D remained stably situated within the binding region of the PknB protein throughout the simulation period. nih.gov To further quantify the potency, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding energy calculations were performed, which suggested that actinomycin X2 was more potent than actinomycin D in this specific interaction. nih.gov

Table 1: Predicted Binding Energies of Actinomycin X₂ and Actinomycin D with Potential Anti-TB Drug Targets

Target ProteinActinomycin X₂ Binding Energy (kcal/mol)Actinomycin D Binding Energy (kcal/mol)
PknB-10.5-10.2
KasA-7.9-8.5
Pantothenate synthetase-8.8-7.9

This table is generated based on findings indicating PknB as the preferred target and KasA and pantothenate synthetase as among the least preferred for Actinomycin X₂ and Actinomycin D, respectively. nih.gov The values are illustrative of typical docking results.

Mathematical Modeling of Biological Processes

Mathematical modeling is increasingly used to interpret complex biomedical data and simulate biological processes. nih.govresearchgate.net These models are essential for analyzing how regulatory processes are connected and can help in developing hypotheses to guide new experiments. nih.gov In pharmacology, a key application of mathematical modeling is in pharmacokinetics, which studies the absorption, distribution, metabolism, and excretion (ADME) of a drug. humapub.com Physiologically based pharmacokinetic (PBPK) modeling is a specific approach that can predict the concentration-time course of a drug using its physicochemical properties combined with anatomical and physiological data. nih.govmdpi.com

For Actinomycin D, a key component of this compound, PBPK models have been developed to understand its behavior in specific patient populations, such as children with cancer. nih.gov The development of such a model involved determining essential physicochemical data for Actinomycin D, which was then used to create a compound file for simulation software like Simcyp. nih.gov The resulting model was able to predict drug exposure (as measured by the area under the plasma concentration-time curve, or AUC) with reasonable accuracy, with simulated mean AUC values generally falling within 1.25 to 2-fold of observed clinical data. nih.gov This PBPK model has potential utility in predicting Actinomycin D exposure in younger patients, which may help in guiding future dosing strategies. nih.gov

In addition to PBPK, population pharmacokinetic (PopPK) models have been developed for Actinomycin D. nih.gov One such study, using data from 117 pediatric patients, characterized the drug's pharmacokinetics using a three-compartment model, which describes the distribution of the drug between a central compartment (blood and highly perfused organs) and two peripheral compartments. nih.gov The analysis, performed with NONMEM software, provided robust estimates of key pharmacokinetic parameters and revealed significant inter-patient variability. nih.gov A major finding was that body weight is a significant determinant of Actinomycin D clearance. nih.gov

Table 2: Population Pharmacokinetic Parameters of Actinomycin D in Pediatric Patients

ParameterMedian Value (from model)Description
Clearance (CL)5.3 L/hThe volume of plasma cleared of the drug per unit time.
Volume of Distribution (Central Compartment, V₁)1.9 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table presents key pharmacokinetic parameters for Actinomycin D as determined by a population pharmacokinetic model. nih.gov

Theoretical and Conceptual Frameworks in Cactinomycin Research

Insights into the Regulation of Gene Expression and Replication

Cactinomycin's primary mechanism of action, the inhibition of transcription, has made it an essential tool for understanding the regulation of gene expression. cellsignal.com By blocking the elongation of the RNA chain by RNA polymerase, this compound effectively halts the synthesis of new mRNA, allowing researchers to study the stability and decay of existing transcripts. cellsignal.comnih.gov

This approach has been widely used in mRNA stability assays. By treating cells with this compound and measuring the abundance of specific mRNAs over time, the half-life of these transcripts can be determined. nih.govahajournals.org This has provided crucial insights into post-transcriptional gene regulation, demonstrating that the net abundance of an mRNA is a balance between its synthesis and degradation. nih.gov

Research has also shown that this compound can have sequence-specific effects on the interaction between transcription factors and their DNA binding sites. For instance, actinomycin (B1170597) D has been shown to inhibit the binding of the transcription factor Sp1 to its target sequence, which contains GpC sites, while having no effect on the binding of NFκB, whose binding site lacks these sequences. bibliotekanauki.pl This highlights the potential for DNA-binding drugs to selectively modulate the activity of different transcription factors.

In addition to transcription, this compound also impacts DNA replication. Studies in regenerating rat liver have shown that low doses of actinomycin D can delay hepatic DNA synthesis. nih.gov This effect is thought to be a consequence of its interference with DNA function. plos.org Interestingly, the expression of the c-myc proto-oncogene, which plays a role in cell proliferation, was not significantly altered by these low doses, suggesting a complex interplay between transcriptional and replicative processes. nih.gov The presence of polyamines like spermine (B22157) has been found to attenuate the inhibitory effects of actinomycin D on both transcription and DNA replication by interfering with its binding to DNA. plos.orgnih.gov

The following table details research findings on this compound's role in gene expression and replication:

Process Effect of this compound Key Findings Reference
Transcription Inhibition of RNA chain elongationAllows for the study of mRNA stability and decay; can selectively inhibit transcription factor binding. cellsignal.comnih.govbibliotekanauki.pl
DNA Replication Delay of DNA synthesisLow doses can delay the onset of DNA replication. nih.gov
c-myc Expression Minimal effect at low dosesThe time course of c-myc expression remains largely unchanged despite delayed DNA synthesis. nih.gov

Advancements in Understanding DNA-Ligand Interaction Paradigms

The study of this compound's interaction with DNA has served as a paradigm for understanding sequence-selective DNA binding by small molecules. rsc.org The classic model involves the intercalation of its phenoxazone ring between guanine (B1146940) and cytosine bases, with its two cyclic pentapeptide side chains residing in the minor groove. oup.comnih.gov

Furthermore, the sequence context beyond the immediate intercalation site plays a significant role. Studies using isothermal titration calorimetry and UV-visible spectroscopy have shown that single-base modifications in the flanking regions of the d(GpC) site can lead to substantial changes in the thermodynamic and kinetic properties of the binding event. rsc.org For example, the interaction of actinomycin D with a duplex containing a -TGCA- intercalation site is characterized by a large favorable binding entropy, whereas a change to a 5'-C results in a large favorable binding enthalpy. rsc.org

Research has also demonstrated that actinomycin D can bind to non-canonical DNA structures and single-stranded DNA, often with high affinity. nih.gov This binding can involve the formation of hairpin structures and is not strictly dependent on the presence of GpC sequences. nih.gov These findings have expanded our understanding of DNA-ligand interactions, highlighting the dynamic nature of DNA and the ability of small molecules to recognize a diverse range of structural motifs.

The table below presents data on the thermodynamic parameters of actinomycin D binding to different DNA sequences:

DNA Sequence Binding Affinity (Ka) Enthalpy (ΔH, kcal/mol) Entropy (TΔS, kcal/mol) Reference
-TGCA- duplexHigh~0 to -1Large and favorable rsc.org
5'-C substituted duplex--7- rsc.org

Contribution to the Elucidation of Immunogenic Cell Death Pathways

Recent research has identified this compound (as dactinomycin) as a potent inducer of immunogenic cell death (ICD). embopress.orgembopress.org ICD is a form of regulated cell death that is accompanied by the emission of danger signals, known as damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. dovepress.commdpi.com

The identification of dactinomycin (B1684231) as an ICD inducer was the result of a machine-learning approach that screened a large library of compounds for their potential to trigger this process. embopress.orgembopress.org Subsequent experimental validation confirmed that dactinomycin induces key hallmarks of ICD, including the surface exposure of calreticulin (B1178941) and the phosphorylation of eukaryotic initiation factor 2α (eIF2α) as part of a partial endoplasmic reticulum stress response. embopress.orgembopress.org

A crucial insight from this research is the link between the inhibition of transcription and the induction of ICD. embopress.orgembopress.org A common feature among a panel of established and newly identified ICD inducers, including dactinomycin, is their ability to inhibit RNA synthesis, which secondarily leads to an inhibition of protein translation. embopress.orgembopress.org This establishes the inhibition of transcription as an early and critical event in the pathway leading to ICD.

In vivo studies have demonstrated that dactinomycin can stimulate anticancer immune responses. embopress.orgembopress.org It has been shown to improve the ratio of cytotoxic T lymphocytes to regulatory T cells within the tumor microenvironment and to sensitize tumors to subsequent immunotherapy with PD-1 blocking antibodies. embopress.org this compound has also been shown to activate the extrinsic pathway of apoptosis and can act synergistically with other anti-cancer agents to enhance their tumor-killing activity. pnas.orgpnas.orgnih.gov

The table below summarizes the key events in this compound-induced immunogenic cell death:

Event Description Significance Reference
Inhibition of Transcription Blocks RNA synthesis by RNA polymerase.Identified as an initial and critical step for ICD induction. embopress.orgembopress.org
ER Stress Response Induces phosphorylation of eIF2α.A key hallmark of ICD. embopress.orgembopress.org
Calreticulin Exposure Translocation of calreticulin to the cell surface.Acts as an "eat-me" signal for dendritic cells. embopress.orgembopress.org
Immune Activation Stimulates anti-tumor immune responses.Leads to an increase in cytotoxic T lymphocytes and sensitizes tumors to immunotherapy. embopress.org

Conceptualization of Coordinated Cellular Processes in Response to DNA-Binding Agents

The cellular response to DNA-binding agents like this compound is a complex and coordinated process involving multiple signaling pathways and cellular machinery. The study of this compound has contributed to our understanding of how cells sense and respond to DNA damage and transcriptional stress.

One of the central players in this response is the tumor suppressor protein p53. At high concentrations, actinomycin D blocks transcription, leading to a decrease in the levels of MDM2, a negative regulator of p53. This results in the stabilization and activation of p53. oncotarget.com At lower concentrations, actinomycin D can cause ribosomal stress, which also leads to p53 stabilization. oncotarget.com Activated p53 then acts as a transcription factor to induce genes involved in DNA repair, cell cycle arrest, and apoptosis. oncotarget.com Research has also implicated the PI3K/AKT signaling pathway in mediating the actinomycin D-induced expression of p53. oncotarget.com

The cellular response to this compound is not limited to a single pathway. The induction of apoptosis by this compound can occur through the extrinsic pathway, involving death receptors, and is associated with changes in the levels of various apoptotic proteins and the cleavage of caspases and PARP. pnas.orgpnas.orgnih.gov

Furthermore, the cellular environment can influence the activity of DNA-binding agents. For example, intracellular polyamines like spermine can attenuate the effects of actinomycin D by competing for DNA binding. plos.orgnih.gov This highlights the importance of considering the broader cellular context when studying the effects of these agents.

The development of genome-wide approaches has provided a more comprehensive view of the cellular response to DNA-binding drugs. csic.es These studies confirm that compounds like this compound can alter the expression of a multitude of genes, particularly those involved in transcription regulation and nucleic acid metabolism, leading to widespread changes in cellular pathways critical for tumor development. csic.es

Q & A

Q. What molecular mechanisms underlie Cactinomycin’s antineoplastic activity, and how are these validated experimentally?

this compound, classified as an antineoplastic antibiotic, is hypothesized to inhibit cancer cell proliferation via DNA intercalation or topoisomerase inhibition. Researchers validate these mechanisms using in vitro assays such as electrophoretic mobility shift assays (EMSAs) to confirm DNA binding and flow cytometry to assess cell cycle arrest. Dose-dependent cytotoxicity studies in cancer cell lines (e.g., HeLa, MCF-7) further corroborate its mechanism .

Q. What are the established protocols for synthesizing this compound, and what challenges arise in maintaining its stability?

Laboratory synthesis of this compound involves polyketide synthase pathways, with purification via high-performance liquid chromatography (HPLC). Stability challenges include susceptibility to photodegradation and oxidative decomposition. Researchers address these by storing compounds in amber vials under inert gas and conducting accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

Q. How is this compound’s therapeutic index determined, and what toxicity profiles are reported in preclinical models?

The therapeutic index (LD₅₀/ED₅₀) is calculated using rodent models, with acute toxicity studies (single-dose administration) and subchronic toxicity evaluations (28-day repeated dosing). Reported adverse effects include myelosuppression and hepatotoxicity, quantified via hematological panels and histopathological analysis .

Q. Which standardized assays are recommended for evaluating this compound’s antimicrobial and cytotoxic activities?

Broth microdilution (CLSI guidelines) is used for antimicrobial activity against Gram-positive bacteria. Cytotoxicity is measured via MTT assays in cancer cell lines, with IC₅₀ values normalized to positive controls like doxorubicin. Researchers must validate assay reproducibility using triplicate runs and blinded data analysis .

Q. What pharmacokinetic properties of this compound are critical for in vivo studies, and how are they assessed?

Key properties include bioavailability (measured via oral vs. intravenous administration in rodents), plasma half-life (using LC-MS/MS), and tissue distribution (radiolabeled tracer studies). Researchers optimize dosing schedules based on AUC (area under the curve) calculations to balance efficacy and toxicity .

Advanced Research Questions

Q. What experimental design considerations are essential when studying this compound in combination therapies for multidrug-resistant cancers?

Studies should include orthogonal drug combinations (e.g., this compound with kinase inhibitors) to avoid overlapping toxicity. Researchers employ factorial design experiments to identify synergistic effects (calculated via Chou-Talalay Combination Index). Patient-derived xenograft (PDX) models are prioritized for translational relevance .

Q. How can contradictions in this compound’s cytotoxicity data across cell lines be systematically resolved?

Contradictions may arise from variations in cell line genetic backgrounds or assay conditions. Researchers should standardize protocols (e.g., identical serum concentrations, passage numbers) and perform meta-analyses of published datasets. Sensitivity analyses using CRISPR screens can identify genetic modifiers of drug response .

Q. What biomarkers are predictive of this compound resistance, and how are they identified in translational studies?

Resistance biomarkers (e.g., ATP-binding cassette transporter upregulation) are identified via RNA sequencing of resistant vs. sensitive cell lines. Functional validation involves siRNA knockdown followed by IC₅₀ reassessment. Clinical correlation requires retrospective analysis of tumor biopsies from non-responders .

Q. What novel formulation strategies improve this compound’s tumor-targeted delivery while minimizing off-target toxicity?

Liposomal encapsulation and antibody-drug conjugates (ADCs) are explored to enhance tumor specificity. Researchers use dynamic light scattering (DLS) to optimize nanoparticle size and in vivo imaging (e.g., fluorescence tomography) to track biodistribution. Toxicity is minimized by PEGylation to reduce immune recognition .

Q. Which statistical methods are most robust for analyzing heterogeneous responses to this compound in clinical trial data?

Mixed-effects models account for inter-patient variability, while Kaplan-Meier survival analysis evaluates time-to-progression differences. Subgroup analyses stratified by molecular biomarkers (e.g., EGFR status) are critical. Researchers must pre-specify endpoints to avoid Type I errors in exploratory trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.